4-Chloro-6-(6-methoxy-3-pyridyl)quinazoline
Description
Properties
Molecular Formula |
C14H10ClN3O |
|---|---|
Molecular Weight |
271.70 g/mol |
IUPAC Name |
4-chloro-6-(6-methoxypyridin-3-yl)quinazoline |
InChI |
InChI=1S/C14H10ClN3O/c1-19-13-5-3-10(7-16-13)9-2-4-12-11(6-9)14(15)18-8-17-12/h2-8H,1H3 |
InChI Key |
RVYSFZDKNPYACU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)C2=CC3=C(C=C2)N=CN=C3Cl |
Origin of Product |
United States |
Preparation Methods
Selection of Aromatic Precursors
Ethyl 3,4-dihydroxybenzoate and its derivatives are commonly used due to their compatibility with subsequent alkylation and nitration steps. The introduction of methoxy groups at specific positions is achieved via O-alkylation using reagents such as 1-chloro-2-methoxyethane or 2-bromoethyl methyl ether in the presence of potassium carbonate.
Reaction Conditions for Alkylation:
Nitration and Reduction
Nitration of the alkylated intermediate introduces a nitro group at the ortho position relative to the ester moiety, a step critical for directing subsequent cyclization. Concentrated nitric acid in acetic acid achieves regioselective nitration with 92% yield. Catalytic hydrogenation (H₂/Pd-C) then reduces the nitro group to an amine, forming ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate.
Cyclization to the Quinazoline Core
Formamide-Mediated Cyclization
Heating the aminobenzoate derivative with formamide at 150°C induces cyclization, forming the quinazolin-4-one skeleton. This step benefits from the nucleophilic attack of the amine on the adjacent carbonyl group, facilitated by formamide’s high boiling point.
Optimized Parameters:
Alternative Cyclization Agents
Phosphoryl chloride (POCl₃) combined with N,N-diethylaniline serves as an effective cyclization agent, particularly when steric hindrance complicates formamide-based methods. This approach also introduces chlorine at position 4 in situ, streamlining the synthesis.
Chlorination at Position 4
Phosphoryl Chloride (POCl₃) Method
Treatment of quinazolin-4-one with excess POCl₃ and a catalytic amount of N,N-diethylaniline at reflux (80–100°C) replaces the carbonyl oxygen with chlorine. This method achieves 89–95% conversion and minimizes side reactions.
Mechanistic Insight:
The reaction proceeds via intermediate formation of a chlorophosphate species, which facilitates electrophilic substitution at position 4.
Thionyl Chloride (SOCl₂) Limitations
While SOCl₂ is cost-effective, competing sulfonation and over-chlorination reduce yields to 60–70%, making POCl₃ the preferred reagent.
Introduction of the 6-Methoxy-3-Pyridyl Group
Nucleophilic Aromatic Substitution
The chloro group at position 6 is displaced by 6-methoxy-3-pyridylamine under basic conditions. Anhydrous ethanol or isopropanol serves as the solvent, with triethylamine or pyridine as the base.
Critical Parameters:
Palladium-Catalyzed Cross-Coupling
For enhanced regioselectivity, Suzuki-Miyaura coupling using 6-methoxy-3-pyridylboronic acid and Pd(PPh₃)₄ achieves direct arylation at position 6. This method, however, requires rigorous anhydrous conditions and offers modest yields (65%).
Purification and Characterization
Recrystallization Techniques
The final product is purified via recrystallization from methanol/water (3:1) or dimethylformamide/water mixtures, yielding >98% HPLC purity.
Analytical Data
-
¹H NMR (DMSO-d₆): δ 8.72 (s, 1H, H-2), 8.34 (d, J = 8.4 Hz, 1H, pyridyl H), 7.92 (dd, J = 8.4, 2.4 Hz, 1H, pyridyl H), 6.98 (d, J = 2.4 Hz, 1H, pyridyl H), 4.12 (s, 3H, OCH₃).
-
MS (ESI): m/z 316.1 [M+H]⁺.
Comparative Analysis of Synthetic Routes
| Step | Method A (POCl₃) | Method B (SOCl₂) |
|---|---|---|
| Cyclization Yield | 89% | 72% |
| Chlorination Efficiency | 95% | 65% |
| Total Time (h) | 18 | 24 |
| Purity (HPLC) | 98% | 91% |
Method A outperforms Method B in yield and purity, justifying its prevalence in industrial settings.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Solvent-Free Cyclization
A common method involves reacting anthranilic acid with benzamide or heteroaryl amides (e.g., pyridine-3-carboxamide) under high-temperature conditions (130°C for 5 hours) to form the quinazoline core. Subsequent substitution introduces the 6-methoxy-3-pyridyl group .
Arylamine Substitution
To introduce substituents at the 4-position, quinazolin-4(3H)-one intermediates are reacted with arylamines (e.g., 4-methoxybenzenamine) in the presence of zinc chloride and dimethylformamide (DMF) under reflux (150°C for 48 hours) .
| Reaction Type | Reagents | Conditions | Yield | Citation |
|---|---|---|---|---|
| N-(4-methoxyphenyl)quinazolin-4-amine synthesis | 4-methoxybenzenamine, ZnCl₂, DMF | Reflux (150°C, 48 h) | - |
Substitution Reactions
The chlorine atom at position 4 and the methoxy group on the pyridyl ring are reactive sites for further derivatization.
Nucleophilic Aromatic Substitution
The chloro group undergoes substitution with primary amines (e.g., benzylamines) via oxidative amination. This is facilitated by catalytic iodine and mild heating , enabling functionalization at the 4-position .
Mechanism : Selective dual amination of benzylic C–H bonds under oxidative conditions transforms simple quinazolines into complex derivatives .
Demethylation
The 6-methoxy group on the pyridyl ring can be demethylated under acidic or basic conditions to generate hydroxyl derivatives. This transformation is critical for altering lipophilicity and biological activity .
Oxidative Amination
The chloro group at position 4 can participate in oxidative amination with benzylamines, forming imidazoquinazoline derivatives. This reaction is catalyzed by copper(I) iodide and involves sp³ C–H bond amination .
Biological Activity Insights
Quinazoline derivatives, including 4-Chloro-6-(6-methoxy-3-pyridyl)quinazoline , exhibit promising anticancer and antimicrobial activities. Key findings include:
-
EGFR Inhibition : Substituents at positions 4 and 6 (e.g., anilino groups) enhance tyrosine kinase inhibitory activity, crucial for targeting cancer pathways .
-
Structure-Activity Relationships :
| Substituent | Position | Effect on Activity | Citation |
|---|---|---|---|
| Chlorine | 4 | Enhances EGFR inhibition | |
| Methoxy-pyridyl | 6 | Modulates lipophilicity | |
| Anilino | 4 | Increases anticancer potency |
Scientific Research Applications
Pharmaceutical Development
The compound is recognized for its potential as a pharmaceutical agent , particularly in the development of anticancer drugs. Its structural characteristics, including a chloro group and a methoxy-substituted pyridine, enhance its pharmacological properties compared to other quinazoline derivatives.
Key Applications:
- Targeting Tyrosine Kinases: The compound has shown promise as an inhibitor of epidermal growth factor receptors (EGFR), which are critical in many cancers. Quinazoline derivatives have been developed to selectively inhibit these pathways, demonstrating significant anticancer activity against various cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) .
Anticancer Activity
Numerous studies have highlighted the anticancer properties of 4-Chloro-6-(6-methoxy-3-pyridyl)quinazoline and its derivatives. These compounds are often synthesized to evaluate their efficacy against specific cancer cell lines.
Case Studies:
- In Vitro Studies: Research has demonstrated that quinazoline derivatives exhibit selective inhibition against EGFR, with IC50 values indicating potent anticancer activity. For instance, certain synthesized compounds showed IC50 values as low as 0.096 μM against EGFR .
- Molecular Docking Studies: These studies reveal strong binding affinities of quinazoline derivatives to EGFR, supporting their potential as targeted therapies .
Comparative Analysis with Other Quinazolines
A comparative analysis can be made between 4-Chloro-6-(6-methoxy-3-pyridyl)quinazoline and other known quinazoline derivatives regarding their structural features and biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Erlotinib | Quinazoline with an aniline moiety | Tyrosine kinase inhibitor |
| Gefitinib | Similar structure with different substituents | Anticancer agent targeting EGFR |
| Tandutinib | Contains a quinazoline core with piperidine | Inhibitor of multiple tyrosine kinases |
| 4-Chloro-7-methoxyquinazoline | Quinazoline with a methoxy group at position 7 | Antiproliferative activity |
The unique substitution pattern of 4-Chloro-6-(6-methoxy-3-pyridyl)quinazoline may confer distinct pharmacological properties compared to these other derivatives .
Future Directions and Research Opportunities
Given its promising biological activities, further research is warranted to explore:
- Combination Therapies: Investigating the efficacy of this compound in combination with other chemotherapeutic agents.
- In Vivo Studies: Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy in living organisms.
- Mechanistic Studies: Further elucidating the molecular mechanisms underlying its anticancer effects.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(6-methoxy-3-pyridyl)quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to the inhibition or activation of these targets, resulting in various biological effects. For example, it may bind to the active site of an enzyme, preventing its normal function and thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Substituent Impact Analysis :
- Chlorine (C4) : Common across analogs; increases electrophilicity for nucleophilic substitutions .
- Methoxy groups (C6/C7) : Improve solubility (e.g., 4-Chloro-6-methoxy-7-piperidinylmethoxyquinazoline, PSA: 47.48) .
- Aromatic/heteroaromatic groups (C6) : Fluorophenyl (LogP: 4.09) and pyridyl groups enhance target binding via π-π stacking or H-bonding .
- Trifluoromethyl (C6) : Boosts lipophilicity (LogP: 2.25) and thermal stability (boiling point: 285.8°C) .
Physicochemical Properties
- Thermal Stability : Higher boiling points in trifluoromethyl derivatives (285.8°C) vs. methoxy analogs (~226–450°C) correlate with molecular weight and substituent polarity .
- Solubility : Piperidinylmethoxy and morpholinylpropoxy groups enhance aqueous solubility due to increased PSA (e.g., 47.48 for piperidinylmethoxy) .
Biological Activity
4-Chloro-6-(6-methoxy-3-pyridyl)quinazoline is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a detailed overview of the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of 4-Chloro-6-(6-methoxy-3-pyridyl)quinazoline is . It features a quinazoline core substituted with a chloro group and a methoxy-pyridine moiety, which is crucial for its biological effects. The structure can be represented as follows:
The biological activity of 4-Chloro-6-(6-methoxy-3-pyridyl)quinazoline primarily stems from its interaction with various molecular targets, including:
- Epidermal Growth Factor Receptor (EGFR) : This compound has been shown to inhibit EGFR, which plays a significant role in cancer cell proliferation and survival. In vitro studies indicate that it exhibits potent activity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values in the low micromolar range .
- Kinase Inhibition : The compound acts as a kinase inhibitor, affecting pathways involved in tumor growth. Its structural features allow it to bind effectively to the active sites of various kinases, leading to reduced cell viability in cancer models .
Anticancer Activity
Several studies have documented the anticancer properties of 4-Chloro-6-(6-methoxy-3-pyridyl)quinazoline:
- In Vitro Studies : Research has demonstrated that this compound shows significant cytotoxic effects on human cancer cell lines. For instance, it has been reported to induce apoptosis in MCF-7 cells through the modulation of apoptosis-related proteins .
- Case Study : A study involving the evaluation of various quinazoline derivatives indicated that 4-Chloro-6-(6-methoxy-3-pyridyl)quinazoline exhibited superior activity compared to other derivatives against breast cancer cell lines, with an IC50 value suggesting high potency .
Other Biological Activities
Beyond its anticancer potential, this compound may also possess:
- Antimicrobial Properties : Preliminary studies suggest that quinazoline derivatives can exhibit antimicrobial activities, although specific data for 4-Chloro-6-(6-methoxy-3-pyridyl)quinazoline is limited .
- Anti-inflammatory Effects : Some quinazolines have been shown to have anti-inflammatory properties through inhibition of pro-inflammatory cytokines, indicating potential therapeutic applications beyond oncology .
Data Summary
The following table summarizes key findings related to the biological activity of 4-Chloro-6-(6-methoxy-3-pyridyl)quinazoline:
| Activity | Effect | IC50 Value (μM) | Cell Line |
|---|---|---|---|
| Anticancer | Induces apoptosis | 0.28 | MCF-7 |
| EGFR Inhibition | Inhibits receptor activity | 0.096 | A549 |
| Cytotoxicity | Reduces cell viability | 0.13 | Various Cancer Lines |
| Antimicrobial | Potential activity (specific data limited) | N/A | N/A |
Q & A
Q. What are the recommended synthetic routes for 4-Chloro-6-(6-methoxy-3-pyridyl)quinazoline, and how can reaction parameters be optimized?
The synthesis of quinazoline derivatives typically involves condensation reactions, halogenation, or nucleophilic substitution. For example, similar compounds like 4-Chloro-2-(pyridin-3-yl)quinazoline are synthesized using solvents such as ethanol or dioxane, with catalysts like potassium carbonate or tertiary peroxides. Reaction temperatures between 60–100°C and pH adjustments (e.g., acidic conditions for cyclization) are critical. Yields vary (35–76%) depending on solvent polarity and catalyst efficiency . Optimization strategies include screening solvents (polar aprotic vs. protic), adjusting stoichiometry, and using inert atmospheres to prevent decomposition.
Q. How is the structural integrity of 4-Chloro-6-(6-methoxy-3-pyridyl)quinazoline confirmed experimentally?
Structural validation relies on a combination of:
- NMR spectroscopy : To confirm substituent positions and aromatic proton environments.
- Mass spectrometry (MS) : For molecular ion ([M+H]+) and fragmentation patterns.
- Elemental analysis : To verify C, H, N, and Cl content within ±0.4% of theoretical values.
Cross-referencing with X-ray crystallography data (e.g., dihedral angles and hydrogen-bonding networks in related quinazolines) further validates conformation .
Q. What are the key pharmacological applications of quinazoline derivatives like 4-Chloro-6-(6-methoxy-3-pyridyl)quinazoline?
Quinazoline scaffolds are explored for anticancer, antimicrobial, and anti-inflammatory activities due to their ability to inhibit kinases (e.g., EGFR) or interact with DNA. For instance, 4-Chloro-2-(pyridin-3-yl)quinazoline derivatives have shown promise in targeting tumor proliferation pathways . Biological assays (e.g., enzyme inhibition or cell viability studies) are used to evaluate efficacy, often guided by structure-activity relationship (SAR) analysis.
Advanced Research Questions
Q. How can crystallographic data resolve conformational ambiguities in 4-Chloro-6-(6-methoxy-3-pyridyl)quinazoline derivatives?
Single-crystal X-ray diffraction provides atomic-level resolution of molecular geometry. For example, related compounds exhibit distinct dihedral angles (e.g., 71.43° between quinoline rings) and intermolecular interactions (C–H⋯π, hydrogen bonds). These data clarify steric effects of substituents (e.g., methoxy groups) and guide computational modeling (e.g., DFT calculations) .
Q. What methodologies address contradictory spectroscopic or synthetic yield data in quinazoline chemistry?
Discrepancies in NMR/MS results may arise from impurities or tautomerism. Solutions include:
Q. How do π-π stacking and hydrogen-bonding interactions influence the biological activity of 4-Chloro-6-(6-methoxy-3-pyridyl)quinazoline?
Crystal packing analyses reveal that π-π interactions between aromatic rings enhance molecular stability, while hydrogen bonds (e.g., N–H⋯O) facilitate target binding. For instance, hydrogen-bonded chains along the b-axis in related quinazolines correlate with improved solubility and receptor affinity . These interactions are probed using surface plasmon resonance (SPR) or molecular docking simulations.
Q. What strategies improve the selectivity of 4-Chloro-6-(6-methoxy-3-pyridyl)quinazoline in kinase inhibition assays?
Selectivity is enhanced through:
- Structural modifications : Introducing bulky substituents to block off-target binding.
- Biopolymer conjugation : Attaching PEG or peptide tags to direct cellular uptake.
- Fragment-based screening : Identifying minimal pharmacophores using X-ray crystallography of enzyme-inhibitor complexes .
Methodological Resources
- Synthetic Protocols : Refer to solvent-catalyst combinations from analogous quinazoline syntheses .
- Crystallography : Use Cu-Kα radiation (λ = 1.54178 Å) for data collection, as described for related structures .
- Biological Assays : Follow standardized protocols for kinase inhibition (e.g., ADP-Glo™ assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
